molecular formula C9H8ClIO2 B12328372 Benzenepropanoic acid, 3-chloro-4-iodo-

Benzenepropanoic acid, 3-chloro-4-iodo-

Cat. No.: B12328372
M. Wt: 310.51 g/mol
InChI Key: MSFLIGAGELBQSB-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3-chloro-4-iodo- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by a benzene ring substituted with a propanoic acid group, a chlorine atom at the third position, and an iodine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3-chloro-4-iodo- typically involves multi-step organic reactions. One common method starts with the halogenation of benzene derivatives. For instance, the preparation might involve the chlorination of a benzene ring followed by iodination under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the selective substitution of chlorine and iodine atoms on the benzene ring .

Industrial Production Methods

Industrial production of Benzenepropanoic acid, 3-chloro-4-iodo- may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3-chloro-4-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., chlorine, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce carboxylic acids .

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-chloro-4-iodo- involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms intermediates that undergo further transformations. The presence of chlorine and iodine atoms can influence the reactivity and stability of the compound, making it suitable for specific applications .

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, 3-chloro-4-bromo-
  • Benzenepropanoic acid, 3-chloro-4-fluoro-
  • Benzenepropanoic acid, 3-chloro-4-methyl-

Uniqueness

Benzenepropanoic acid, 3-chloro-4-iodo- is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens can influence the compound’s reactivity, making it distinct from other similar compounds. The iodine atom, being larger and more polarizable, can enhance certain chemical properties, such as its ability to participate in specific types of reactions .

Properties

Molecular Formula

C9H8ClIO2

Molecular Weight

310.51 g/mol

IUPAC Name

3-(3-chloro-4-iodophenyl)propanoic acid

InChI

InChI=1S/C9H8ClIO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)

InChI Key

MSFLIGAGELBQSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Cl)I

Origin of Product

United States

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